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Introduction

Spiromesifen is a novel insecticide-acaricide belonging to the chemical class of tetronic acid derivatives
that acts as an effective acetyl-coenzyme A carboxylase inhibitor, disrupting lipid biosynthesis in target
pests [1] [2]. It has demonstrated excellent efficacy against whiteflies and spider mites on various crops,
including tomatoes, leafy vegetables, and fruits [2]. As a relatively new pesticide, establishing reliable
analytical methods for monitoring spiromesifen residues in food matrices is essential for food safety

assessment, regulatory compliance, and consumer protection. The method validation process ensures that
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analytical procedures are scientifically sound, reproducible, and suitable for their intended purpose in

accordance with international standards.

This application note provides a comprehensive analytical method validation for the determination of
spiromesifen residues in various food matrices using advanced chromatographic techniques. The protocols
described herein have been optimized to achieve high sensitivity, excellent accuracy, and robust
performance across different commodity groups. Additionally, we present application data from residue
dissipation studies and risk assessment evaluations that demonstrate the practical utility of these methods in

generating scientifically valid data for establishing pre-harvest intervals and maximum residue limits.

Analytical Method Validation

Method Performance Parameters

The analytical method for spiromesifen determination in food matrices has been extensively validated across
multiple studies employing QuEChERS-based extraction approaches followed by liquid
chromatography-tandem mass spectrometry analysis. The method demonstrates excellent performance
characteristics with high sensitivity and reliable precision across various food matrices including tomatoes,

lettuce, perilla leaves, and edible fungi [3] [1] [2].

The validation studies established a limit of quantification of 5 pg/kg for tomato fruits, which is sufficiently
sensitive for monitoring compliance with stringent maximum residue limits established by regulatory bodies
such as the European Union [1]. The method's linearity has been verified over concentration ranges of 1-100
pg/kg in tomato matrices, with correlation coefficients exceeding 0.999, demonstrating excellent

proportionality between analyte concentration and instrument response [1].

For accuracy and precision assessment, recovery studies were conducted at multiple fortification levels
across different matrices. As summarized in Table 1, the method delivers satisfactory recoveries ranging
from 74.5% to 106.4% across various food commodities, with relative standard deviations below 15%,
meeting the acceptance criteria established in international validation guidelines [3]. The consistency of
these performance characteristics across different laboratories and matrices confirms the method's robustness

for routine monitoring applications.
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Table 1: Method validation parameters for spiromesifen in different food matrices

. . Perilla

Parameter Tomato Edible Fungi Lettuce
Leaves
Linearity Range (ug/kg) 1-100 - - -
Correlation Coefficient >0.9993 >0.9953 >0.99 >0.99
(R?)
Limit of Detection 0.26 - - -
(nglkg)
Limit of Quantification 5 10 10 10
(nglkg)
Recovery (%) 89.23- 74.5-106.4 80.6- 78.0-99.9
97.22 107.9

Precision (RSD%) <12.88 <14.5 <10 <10
Matrix Effect (%) -9.8 Normalized with matrix-matched - -

Matrix Effects and Mitigation Strategies

calibration

The ion suppression/enhancement phenomena caused by co-extracted matrix components represent a

significant challenge in mass spectrometric analysis of pesticide residues. For spiromesifen determination in

tomato matrices, a substantial signal suppression of 35% was observed when analyzing raw extracts without

clean-up [1]. To address this issue, several mitigation strategies were evaluated, including extract dilution

and clean-up with sorbents.

A comparative study demonstrated that a 4-fold dilution of the raw extract effectively reduced the matrix

effect to -9.8% for spiromesifen, representing the optimal approach that balanced sufficient sensitivity with

acceptable matrix interference [1]. Alternatively, the use of primary secondary amine sorbent for clean-up

provided some reduction in matrix effects but was less effective than the dilution approach. For complex
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matrices such as edible fungi, a combination of PSA, C18, and graphitized carbon black sorbents was
employed to remove interfering compounds during the extract purification step [3]. The implementation of
matrix-matched calibration was found to be essential for accurate quantification, effectively normalizing

residual matrix effects that persisted after clean-up or dilution.

Application Data

Residue Dissipation and Half-life Studies

Field studies investigating the dissipation behavior of spiromesifen in various crops have provided critical
data for establishing appropriate pre-harvest intervals and assessing the environmental fate of this
pesticide. The decline of spiromesifen residues in agricultural commodities follows first-order kinetics,

with the rate of dissipation varying based on crop characteristics and application conditions [1] [2].

In tomato fruits, spiromesifen exhibits a relatively short half-life of 1.49-1.83 days, dissipating more rapidly
than spirodiclofen which has a half-life of 1.91-2.38 days under similar conditions [1]. Studies conducted on
leafy vegetables revealed slightly longer half-lives of 2.89 days in lettuce and 4.25 days in perilla leaves,
potentially attributable to differences in leaf morphology and surface characteristics [2]. The initial deposit of
spiromesifen was found to be higher in perilla leaves (189.75 mg/kg) compared to lettuce (136.90 mg/kg),

possibly due to the hairy leaf surface of perilla that enhances pesticide retention [2].

Table 2: Dissipation parameters of spiromesifen in different crops

Cro Application Initial Deposit Half-life Dissipation after 7 days
- Rate (mg/kg) (days) (%)

Tomato Authorized dose - 1.49-1.83 -

Lettuce Standard dose 136.90 2.89 81.45

Perilla Standard dose 189.75 4.25 76.68

Leaves

Cucumber - - 5.64 -
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Cro Application Initial Deposit Half-life Dissipation after 7 days
i Rate (mglkg) (days) (%)
Eggplant - - 3.00 -

Risk Assessment Findings

The chronic risk assessment for spiromesifen residues in various food commodities indicates acceptable
health risks for consumers. In tomatoes, the calculated theoretical maximum daily intake of spiromesifen
remains well below the acceptable daily intake, confirming consumer safety [1]. Similarly, risk assessment
studies for leafy vegetables reported that the percentage of ADI for spiromesifen was 6.83% in lettuce and
4.60% in perilla leaves, both below the 100% threshold that would indicate potential risk [2]. These findings
demonstrate that when used according to authorized application rates and with appropriate pre-harvest

intervals, spiromesifen residues do not pose significant health concerns to consumers.

Experimental Protocols

Sample Preparation and Extraction

The sample preparation procedure is based on the QUEChERS approach with modifications optimized for

spiromesifen determination in various food matrices:

+ Homogenization: Representative samples (approximately 1 kg) are homogenized using a food

processor to ensure sample uniformity.

o Extraction: Weigh 15.0 + 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 15 mL of

acetonitrile containing 1% formic acid and shake vigorously for 1 minute [3].

¢ Phase Separation: Add a salt mixture containing 6.0 g of anhydrous MgSOa4 and 1.5 g of NaOAc,

then shake immediately and vigorously for 1 minute to prevent salt aggregation [3].

¢ Centrifugation: Centrifuge at >4000 rpm for 5 minutes to achieve phase separation.
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¢ Purification: Transfer 1.5 mL of the upper acetonitrile layer to a dispersive-SPE tube containing 150
mg of PSA, 150 mg of C18, and 900 mg of MgSOa4 for clean-up [3]. For tomato matrices, a simple 4-

fold dilution approach can be employed as an alternative to d-SPE clean-up [1].

¢ Reconstitution: Shake the mixture for 30 seconds, centrifuge, and filter the supernatant through a

0.22-pm syringe filter prior to instrumental analysis.

UHPLC-MS/MS Analysis Conditions

The instrumental analysis is performed using ultra-high performance liquid chromatography coupled

with tandem mass spectrometry under the following optimized conditions:

e Chromatographic Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 ym) or equivalent [3]

e Mobile Phase: Acetonitrile (A) and water containing 0.2% formic acid (B) with gradient elution [3]

¢ Gradient Program: Initial 20% A increased to 90% A over 6 minutes, then returned to initial
conditions and equilibrated

¢ Flow Rate: 0.3 mL/min

¢ Injection Volume: 5 pL

e Column Temperature: 40°C

¢ Mass Spectrometer: Triple quadrupole operated in positive electrospray ionization mode

¢ lon Transitions: m/z 371.2 - 273.2 (quantitation) and 371.2 - 255.2 (confirmation) [1]

e Collision Energies: 11 V and 31 V for the respective transitions [1]

Quality Control Measures

To ensure data reliability, implement the following quality control protocols:

e Matrix-Matched Calibration: Prepare calibration standards in blank matrix extracts to compensate
for matrix effects [3]

¢ Procedural Blanks: Include with each batch to monitor contamination

¢ Quality Control Samples: Analyze fortified samples at known concentrations (e.g., 5, 10, and 50
po/kg) with each batch to verify method performance

e System Suitability: Verify instrument performance prior to analysis using standard solutions

Visual Workflow
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The following diagram illustrates the complete analytical workflow for spiromesifen determination in food

matrices, from sample preparation to final risk assessment:

Click to download full resolution via product page

Conclusion
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The validated analytical method for determination of spiromesifen residues in food matrices provides a
robust, sensitive, and accurate approach for monitoring compliance with regulatory limits and conducting
food safety assessments. The QUEChERS-based sample preparation coupled with UHPLC-MS/MS analysis
delivers excellent performance characteristics across a wide range of food commodities, with

demonstrated applicability in tomatoes, leafy vegetables, and edible fungi.

The supporting data on residue dissipation patterns and consumer risk assessment offer valuable insights
for regulatory decisions and agricultural practices. The method's validation according to internationally
accepted criteria ensures its suitability for implementation in testing laboratories, while the detailed protocols

facilitate method transfer and harmonization across different laboratories.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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